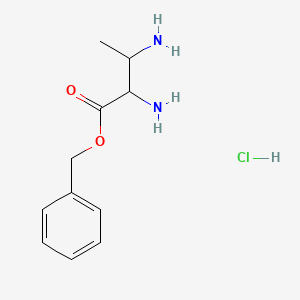

1-N-CBZ-propane-1,2-diamine-HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-N-CBZ-propan-1,2-diamina-HCl, también conocida como clorhidrato de 1-N-CBZ-propan-1,2-diamina, es un compuesto químico con la fórmula molecular C11H17ClN2O2 y un peso molecular de 244.72 g/mol . Este compuesto se caracteriza por la presencia de un grupo protector carbamato de bencilo (CBZ) unido a una cadena principal de propan-1,2-diamina, con una forma de sal de clorhidrato para mejorar su solubilidad y estabilidad .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 1-N-CBZ-propan-1,2-diamina-HCl generalmente implica la protección de propan-1,2-diamina con un grupo carbamato de bencilo. Las condiciones de reacción a menudo incluyen el uso de una base como hidróxido de sodio o carbonato de potasio para facilitar el ataque nucleofílico de la amina sobre el carbamato . La reacción generalmente se lleva a cabo en un disolvente orgánico como diclorometano o tetrahidrofurano a temperatura ambiente o temperaturas ligeramente elevadas .

Métodos de producción industrial

La producción industrial de 1-N-CBZ-propan-1,2-diamina-HCl sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores grandes y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final generalmente se purifica mediante técnicas de recristalización o cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

1-N-CBZ-propan-1,2-diamina-HCl experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los óxidos de amina correspondientes.

Reducción: Las reacciones de reducción pueden eliminar el grupo protector CBZ, produciendo propan-1,2-diamina libre.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en los grupos amino, lo que lleva a la formación de varios derivados.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o hidrogenación catalítica para eliminar el grupo CBZ.

Sustitución: Se utilizan reactivos como haluros de alquilo o cloruros de acilo en reacciones de sustitución.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen óxidos de amina, propan-1,2-diamina libre y varios derivados sustituidos según los reactivos utilizados .

Aplicaciones Científicas De Investigación

1-N-CBZ-propan-1,2-diamina-HCl tiene una amplia gama de aplicaciones en investigación científica:

Mecanismo De Acción

El mecanismo de acción de 1-N-CBZ-propan-1,2-diamina-HCl implica su función como grupo protector en la síntesis química. El grupo CBZ protege la funcionalidad de la amina de reacciones no deseadas, lo que permite que ocurran reacciones selectivas en otros sitios de la molécula. Una vez que se completan las reacciones deseadas, el grupo CBZ se puede eliminar en condiciones suaves, produciendo la amina libre .

Comparación Con Compuestos Similares

Compuestos similares

2-N-CBZ-propan-1,2-diamina-HCl: Estructura similar pero con el grupo CBZ unido a una posición diferente en la cadena principal de propano.

N-BOC-propan-1,2-diamina-HCl: Utiliza un grupo protector tert-butoxicarbonilo (BOC) en lugar de CBZ.

Singularidad

1-N-CBZ-propan-1,2-diamina-HCl es único debido a su grupo protector específico y posición, lo que proporciona una reactividad y estabilidad distintas en comparación con otros compuestos similares. El grupo CBZ ofrece ventajas en términos de facilidad de eliminación y compatibilidad con diversas condiciones de reacción .

Propiedades

Fórmula molecular |

C11H17ClN2O2 |

|---|---|

Peso molecular |

244.72 g/mol |

Nombre IUPAC |

benzyl 2,3-diaminobutanoate;hydrochloride |

InChI |

InChI=1S/C11H16N2O2.ClH/c1-8(12)10(13)11(14)15-7-9-5-3-2-4-6-9;/h2-6,8,10H,7,12-13H2,1H3;1H |

Clave InChI |

ZVCYYUIDXFJISY-UHFFFAOYSA-N |

SMILES canónico |

CC(C(C(=O)OCC1=CC=CC=C1)N)N.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-4-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12271994.png)

![2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B12271999.png)

![N-cyclopropyl-4-[(pyridin-2-yl)methyl]morpholine-2-carboxamide](/img/structure/B12272002.png)

![6-phenyl-3-(2-phenylethyl)-5-sulfanyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B12272010.png)

![Methyl 2-[({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12272015.png)

![N-ethyl-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12272021.png)

![1-benzyl-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12272034.png)

![N-[1-(2-methoxyethyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12272036.png)

![1-[(2R)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one](/img/structure/B12272041.png)

![6-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12272049.png)

![Tert-butyl1-oxospiro[indane-2,3'-piperidine]-1'-carboxylate](/img/structure/B12272055.png)

![1-(Benzo[b]thiophen-6-yl)piperazine](/img/structure/B12272056.png)

![5-Methyl-3-[2-(morpholine-4-carbonyl)morpholin-4-yl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene](/img/structure/B12272060.png)